molecular formula C8H12N2 B7799794 1,6-Diisocyanohexane CAS No. 929-57-7

1,6-Diisocyanohexane

Cat. No. B7799794
CAS RN: 929-57-7
M. Wt: 136.19 g/mol
InChI Key: WJCPMQQLTJQIJK-UHFFFAOYSA-N
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Description

1,6-Diisocyanohexane, also known as Hexamethylene diisocyanide, is a colorless to pale-yellow liquid . It is used as a polymerizing agent in polyurethane paints and coatings .


Synthesis Analysis

The synthesis of 1,6-Diisocyanohexane can be accomplished through either a one- or two-step procedure, with 1,6-diaminohexane serving as the primary raw material .


Molecular Structure Analysis

The molecular formula of 1,6-Diisocyanohexane is CNCH2CH2CH2CH2CH2CH2NC . Its molecular weight is 136.19 .


Chemical Reactions Analysis

1,6-Diisocyanohexane has been used in the synthesis of unusual tricyclic macroheterocycles by reacting with 1,1-diisityl-3,3,3-triisopropyldisilaphosphene and analogous disilaarsene .


Physical And Chemical Properties Analysis

1,6-Diisocyanohexane has a refractive index of 1.443 (lit.), a boiling point of 101-103 °C/0.5 mmHg (lit.), a melting point of 21-23 °C (lit.), and a density of 0.899 g/mL at 25 °C (lit.) .

Safety and Hazards

1,6-Diisocyanohexane is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is fatal if inhaled . It should not be released into the environment .

properties

IUPAC Name

1,6-diisocyanohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCPMQQLTJQIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCCCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319064
Record name 1,6-Diisocyanohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid with a stench; [Sigma-Aldrich MSDS]
Record name Hexamethylene diisocyanide
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Product Name

1,6-Diisocyanohexane

CAS RN

929-57-7
Record name 1,6-Diisocyanohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diisocyanohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,6-diisocyanohexane was prepared by dehydration of N,N'-diformyl-(1,6-diaminohexane) with p-toluene sulfonyl chloride, essentially as described by Heztler and Covey (N. R. Heztler and E. J. Corey (1918), J. Org. Chem. 23 1222).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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